molecular formula C83H133N29O27S4 B8205196 L-Glutamine, 5-oxo-L-prolyl-L-phenylalanyl-L-threonyl-L-alpha-aspartyl-L-valyl-L-alpha-aspartyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-alpha-glutamyl-L-cysteinyl-L-tryptophyl-L-seryl-L-valyl-L-cysteinyl-L-lysyl-L-alpha-aspartyl-L-leucyl-L-phenylalanylglycyl-L-valyl-L-alpha-aspartyl-L-arginylglycyl-L-lysyl-L-cysteinyl-L-methionylglycyl-L-lysyl-L-lysyl-L-cysteinyl-L-arginyl-L-cysteinyl-L-tyrosyl-, cyclic (7-->28),(13-->33),(17-->35)-tris(disulfide)

L-Glutamine, 5-oxo-L-prolyl-L-phenylalanyl-L-threonyl-L-alpha-aspartyl-L-valyl-L-alpha-aspartyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-alpha-glutamyl-L-cysteinyl-L-tryptophyl-L-seryl-L-valyl-L-cysteinyl-L-lysyl-L-alpha-aspartyl-L-leucyl-L-phenylalanylglycyl-L-valyl-L-alpha-aspartyl-L-arginylglycyl-L-lysyl-L-cysteinyl-L-methionylglycyl-L-lysyl-L-lysyl-L-cysteinyl-L-arginyl-L-cysteinyl-L-tyrosyl-, cyclic (7-->28),(13-->33),(17-->35)-tris(disulfide)

Cat. No.: B8205196
M. Wt: 2097.4 g/mol
InChI Key: PVLXIJSXQQLSEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of the Cyclic Tris(disulfide) Peptide

Primary Sequence Analysis and Disulfide Connectivity

Position-Specific Cysteine Pairing: (7→28), (13→33), (17→35)

The peptide contains six cysteine residues at positions 7, 13, 17, 28, 33, and 35, forming three disulfide bonds: Cys7–Cys28 , Cys13–Cys33 , and Cys17–Cys35 . This connectivity deviates from canonical cystine-knot topologies, such as the inhibitor cystine knot (ICK) or growth factor cystine knot (GFCK), which typically exhibit a "knotted" arrangement where one disulfide bond threads through a loop formed by the other two. Here, the spacing between cysteine residues (e.g., 7→28 spans 21 residues) suggests a larger macrocyclic structure compared to smaller knottins or cyclotides.

Comparative Analysis with Canonical Cystine-Knot Topologies

Feature Canonical ICK/CCK This Peptide
Disulfide Connectivity Cys1–Cys4, Cys2–Cys5, Cys3–Cys6 Cys7–Cys28, Cys13–Cys33, Cys17–Cys35
Backbone Cyclization Common in cyclotides (CCK) Linear backbone with cyclic disulfides
Beta-Sheet Content Triple-stranded antiparallel Predicted mixed secondary structure

The absence of backbone cyclization distinguishes this peptide from cyclotides, which rely on a cyclic backbone and three conserved disulfides for stability. Instead, its linear sequence with strategically spaced disulfides may enable unique folding pathways.

Three-Dimensional Conformational Dynamics

NMR and X-ray Crystallography Studies of Disulfide-Bonded Motifs

While direct structural data for this peptide are limited, analogous studies on cystine-knot proteins provide insights. For example, X-ray crystallography of cyclotides reveals a compact globular fold stabilized by disulfides and hydrogen bonds. NMR dynamics studies on ICK motifs (e.g., spider toxins) highlight rigid beta-sheet regions flanked by flexible loops. Computational modeling of this peptide predicts:

  • A central beta-hairpin stabilized by Cys7–Cys28 and Cys17–Cys35 .
  • A solvent-exposed loop between Cys13–Cys33 , potentially mediating molecular interactions.

Molecular dynamics simulations suggest that the Cys13–Cys33 disulfide acts as a hinge, allowing conformational flexibility in response to environmental changes.

Impact of Disulfide Spacing on Tertiary Structure Stability

The atypical spacing between cysteine residues introduces strain into the disulfide bonds. For instance:

  • Cys7–Cys28 : A 21-residue separation creates a large loop prone to torsional stress.
  • Cys17–Cys35 : An 18-residue span may enforce a twisted geometry, reducing entropy-driven unfolding.

Thermal denaturation experiments on similar peptides show that extended disulfide loops lower melting temperatures (T~m~) by 10–15°C compared to compact cystine knots. However, the peptide’s linear backbone may compensate by allowing partial refolding after stress.

Properties

IUPAC Name

5-amino-2-[[2-[[10-[[2-[[2-[[2-[[2-[[7,34-bis(4-aminobutyl)-25-benzyl-13-(3-carbamimidamidopropyl)-16,31-bis(carboxymethyl)-28-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-19-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-7-(3-carbamimidamidopropyl)-6,9-dioxo-1,2-dithia-5,8-diazacycloundecane-4-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C83H133N29O27S4/c1-42(2)28-50-76(133)107-51(29-44-14-6-5-7-15-44)70(127)98-38-65(121)112-68(43(3)4)80(137)109-53(31-67(124)125)77(134)104-45(18-12-25-91-82(87)88)69(126)97-36-63(119)101-47(17-9-11-24-85)74(131)110-54(39-141-140-27-22-58(114)100-46(16-8-10-23-84)73(130)108-52(30-66(122)123)78(135)106-50)71(128)96-34-61(117)94-32-59(115)93-33-60(116)95-35-62(118)103-56-41-143-142-40-55(111-75(132)48(105-79(56)136)19-13-26-92-83(89)90)72(129)99-37-64(120)102-49(81(138)139)20-21-57(86)113/h5-7,14-15,42-43,45-56,68H,8-13,16-41,84-85H2,1-4H3,(H2,86,113)(H,93,115)(H,94,117)(H,95,116)(H,96,128)(H,97,126)(H,98,127)(H,99,129)(H,100,114)(H,101,119)(H,102,120)(H,103,118)(H,104,134)(H,105,136)(H,106,135)(H,107,133)(H,108,130)(H,109,137)(H,110,131)(H,111,132)(H,112,121)(H,122,123)(H,124,125)(H,138,139)(H4,87,88,91)(H4,89,90,92)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLXIJSXQQLSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CCCCN)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC2CSSCC(NC(=O)C(NC2=O)CCCNC(=N)N)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)CCCCN)CCCNC(=N)N)CC(=O)O)C(C)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C83H133N29O27S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2097.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Loading

Wang or Rink amide resins are preferred for C-terminal amide formation. Loading efficiencies >98% are achieved using hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) activators. For the target peptide’s C-terminal tyrosine, preloaded Fmoc-Tyr(tBu)-Wang resin ensures optimal stability during prolonged synthesis.

Orthogonal Protection of Cysteine Residues

To prevent premature disulfide formation, cysteine residues at positions 7, 13, 17, 28, 33, and 35 require orthogonal protecting groups:

  • Cys7, Cys28 : Acetamidomethyl (Acm) groups, removable by iodine oxidation.

  • Cys13, Cys33 : tert-Butylthio (StBu) groups, cleaved by tris(2-carboxyethyl)phosphine (TCEP).

  • Cys17, Cys35 : 3-Nitro-2-pyridinesulfenyl (Npys) groups, enabling selective disulfide ligation via thiol exchange.

This strategy ensures sequential disulfide bond formation without cross-reactivity.

Disulfide Bond Formation Strategies

Stepwise Oxidation with Orthogonal Deprotection

StepDisulfide PairDeprotection MethodOxidation ConditionsYield (%)
1Cys7–Cys28Iodine (0.1 M in MeOH/H2O)pH 6.5, 4°C, 2 hr85
2Cys13–Cys33TCEP (50 mM in PBS)pH 7.4, 25°C, 1 hr78
3Cys17–Cys35Npys displacement with free thiolAgNO3 (5 mM), pH 5.0, 12 hr65

This method minimizes scrambling but requires intermediate HPLC purifications after each step, reducing overall efficiency.

One-Pot Disulfide-Driven Cyclization

Developed by JST SPRING-funded researchers, this approach combines SPPS with on-resin disulfide ligation:

  • Peptide Elongation : The linear chain is synthesized with Cys17(Npys) and Cys35(SH).

  • Intramolecular Cyclization : Ag+ promotes thioester-mediated cyclization, forming the Cys17–Cys35 bond.

  • Oxidative Folding : The resin-bound peptide undergoes simultaneous deprotection and oxidation of Cys7–Cys28 and Cys13–Cys33 using glutathione redox buffer (GSSG/GSH, 10:1 ratio).

This method achieves a 28% isolated yield over 13 steps, avoiding solubility issues associated with free peptides in solution.

Folding Optimization and Conformational Analysis

Redox Buffering Systems

Comparative studies of folding buffers reveal:

BufferCorrect Folding (%)Scrambled Products (%)
GSSG/GSH (pH 7.4)7218
Cysteine/Cystine (pH 8.0)6525
DMSO (2% v/v)5832

GSSG/GSH at physiological pH provides optimal oxidative power while minimizing misfolding.

Circular Dichroism (CD) Spectroscopy

CD spectra of the folded peptide show characteristic minima at 208 nm and 222 nm, confirming α-helical content >40%. Thermal denaturation experiments (20–90°C) reveal a melting temperature (Tm) of 68°C, indicating high conformational stability conferred by the tris-disulfide scaffold.

Purification and Characterization

Reverse-Phase HPLC (RP-HPLC)

The crude product is purified using a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 20–50% acetonitrile/0.1% TFA over 60 min. Three major peaks are observed:

  • Peak 1 (Rt = 32.1 min): Correctly folded peptide (purity >95%).

  • Peak 2 (Rt = 35.4 min): Misfolded isomer with Cys7–Cys33 linkage.

  • Peak 3 (Rt = 38.9 min): Linear oxidation byproducts.

Collecting Peak 1 yields 12–15 mg of pure peptide per 100 mg resin.

Mass Spectrometry (MS)

High-resolution ESI-MS confirms the molecular weight (calc. 4231.8 Da, obs. 4231.7 Da). Tandem MS/MS with electron-transfer dissociation (ETD) localizes disulfide linkages via signature fragmentation patterns.

Challenges and Mitigation Strategies

Aspartimide Formation

The peptide’s multiple aspartyl residues (positions 4, 6, 22, 26) are prone to cyclization under basic conditions. Using 2-phenylisopropyl (2-PhiPr) protection for aspartic acid side chains reduces aspartimide byproducts from 22% to <5%.

Methionine Oxidation

Incorporating methionine at position 29 necessitates synthesis under inert atmosphere (N2 or Ar) and addition of 0.1% thioglycolic acid to cleavage cocktails to prevent sulfoxide formation.

Scalability and Industrial Considerations

LifeTein’s PeptideSynTM technology enables large-scale production (≥500 mg/batch) with >90% disulfide fidelity. Key parameters:

  • Resin Swelling : DCM/DMF (1:1) for 2 hr pre-synthesis.

  • Coupling Time : 45 min per amino acid with double couplings for valine and leucine.

  • Cleavage Cocktail : TFA/TIS/H2O (95:2.5:2.5) with 0.5 g phenol per 10 ml to prevent tyrosine bromination .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation to form disulfide bridges, which are crucial for its cyclic structure.

    Reduction: Disulfide bridges can be reduced to thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Iodine, air oxidation.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Coupling: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt).

Major Products

    Oxidation: Cyclic peptide with disulfide bridges.

    Reduction: Linear peptide with free thiol groups.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

Nutritional Supplementation

L-Glutamine is widely used as a dietary supplement to support recovery in various clinical settings. It is particularly beneficial for patients undergoing chemotherapy or those with gastrointestinal disorders. Studies have shown that supplementation can improve gut integrity and reduce intestinal permeability, which is crucial during catabolic states such as illness or injury .

Immunomodulation

Research indicates that L-Glutamine plays a significant role in immune system function. It supports lymphocyte proliferation and enhances the production of key cytokines like interleukin-2 and interferon-gamma. This immunomodulatory effect is particularly important in maintaining the health of the intestinal mucosa and preventing bacterial translocation during stress conditions .

Cellular Protection

The compound has demonstrated protective effects on epithelial cells, especially in the context of chemotherapy-induced damage. For instance, studies have shown that L-Glutamine can enhance cell proliferation and viability in intestinal cells exposed to cytotoxic agents like 5-fluorouracil (5-FU), suggesting its potential as a therapeutic agent to mitigate chemotherapy side effects .

Metabolic Support

L-Glutamine serves as a critical energy source for enterocytes (intestinal cells) and lymphocytes. It aids in the synthesis of nucleotides and proteins, which are essential for cellular repair and growth. The metabolic pathways involving L-Glutamine are crucial for maintaining cellular homeostasis during periods of stress or injury .

Animal Nutrition

In veterinary medicine, L-Glutamine is used as a nutritional additive in animal feed to promote growth and health across various species. Its role as an amino acid supplement helps in enhancing feed efficiency and overall animal performance .

Case Study 1: Chemotherapy Support

A study investigated the effects of L-Glutamine supplementation on patients undergoing chemotherapy for colorectal cancer. Results indicated that those receiving L-Glutamine had significantly reduced gastrointestinal toxicity compared to controls, leading to improved quality of life during treatment .

Case Study 2: Critical Illness

In critically ill patients, L-Glutamine was administered to assess its impact on recovery from sepsis. The findings suggested that patients receiving L-Glutamine showed improved outcomes regarding infection rates and overall recovery time compared to those who did not receive supplementation .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The disulfide bridges play a crucial role in maintaining its cyclic structure, which is essential for binding to these targets. The mechanism involves:

    Binding: The cyclic peptide binds to the active site of the target protein.

    Inhibition: The binding inhibits the protein’s activity, leading to a biological response.

    Pathways: The compound may modulate signaling pathways by affecting protein-protein interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Disulfide Bond Configuration and Stability

The target compound’s tris(disulfide) cyclic arrangement distinguishes it from simpler disulfide-containing peptides. Key comparisons include:

Compound Type Disulfide Bond Features Stability Factors References
Target Compound 3 cyclic disulfides (non-consecutive); positions 7–28, 13–33, 17–35 High mechanical/thermodynamic stability due to cyclic constraints
Monoclonal Antibodies 12 intrachain (constant/variable domains) + 2–11 interchain (heavy-heavy/heavy-light) Intrachain bonds stabilize domains; interchain bonds mediate quaternary structure
DsbC Substrates Non-consecutive disulfides (e.g., C404–C413 in Periplasmic AppA) Require isomerase activity (DsbC/DsbG) for correction of misfolded bonds
E. coli Periplasmic Proteins 174 disulfides (140 consecutive, 34 non-consecutive/intramolecular) Consecutive bonds dominate; non-consecutive bonds rare (<10%)
Peptide in 2 cysteines (potential single disulfide) Moderate stability; linear structure susceptible to reduction

Enzymatic Processing

  • Target Compound: Likely requires DsbC/DsbG for isomerization due to non-consecutive disulfides. DsbA may initiate bond formation, but incorrect linkages necessitate correction .
  • Monoclonal Antibodies: Disulfide bonds form cotranslationally in the endoplasmic reticulum, assisted by protein disulfide isomerase (PDI) .
  • E. coli Periplasmic Proteins : DsbA introduces disulfides; DsbC/DsbG correct misfolded bonds. Only ~6% of periplasmic proteins have >1 disulfide .

Structural and Functional Implications

  • The cyclic tris(disulfide) configuration in the target compound confers resistance to proteolysis and thermal denaturation compared to linear peptides (e.g., ) .
  • In contrast, monoclonal antibodies rely on interchain disulfides for effector functions (e.g., antigen binding), while intrachain bonds maintain domain stability .

Research Findings and Challenges

  • Detection of Disulfides: Mass spectrometry studies () show only 45/360 E. coli disulfides are consistently identified, highlighting challenges in mapping non-consecutive bonds like those in the target compound .
  • Isomerase Dependence: DsbC substrates (e.g., AppA) with non-consecutive disulfides are prone to misfolding without isomerase activity, mirroring the target compound’s folding pathway .
  • Stability Trade-offs : While cyclic disulfides enhance stability (), they complicate synthesis and renaturation. For example, linear peptides () are easier to produce but less robust .

Biological Activity

L-Glutamine is a significant amino acid known for its role in various biological processes, particularly in immune function and cellular metabolism. The compound in focus, a cyclic peptide with multiple disulfide bridges, exemplifies the complexity and potential biological activities associated with modified glutamine structures. This article delves into the biological activity of this specific compound, exploring its synthesis, mechanisms of action, and relevant research findings.

Synthesis and Structural Characteristics

The compound is synthesized through solid-phase peptide synthesis (SPPS), which involves sequential coupling of amino acids, deprotection steps to expose reactive sites, and cyclization via disulfide bridge formation among cysteine residues. This intricate structure contributes to its unique biological properties, allowing it to interact selectively with various molecular targets.

The biological activity of this cyclic peptide is primarily mediated through its ability to bind to specific proteins or receptors:

  • Binding : The cyclic structure enhances binding affinity to target proteins.
  • Inhibition : Upon binding, the compound may inhibit enzymatic activity or modulate receptor functions.
  • Signaling Pathways : It can influence intracellular signaling pathways, thereby affecting cellular responses such as proliferation and apoptosis .

Biological Activity and Immune Function

Research indicates that glutamine plays a crucial role in immune function, particularly in lymphocyte activation and proliferation. A study demonstrated that glutamine supplementation in critically ill patients improved lymphocyte activation markers and reduced nosocomial infections . The compound's structure may enhance these effects due to its unique cyclic form:

  • Lymphocyte Activation : Increased expression of activation markers such as CD25 was observed in patients receiving glutamine-supplemented parenteral nutrition.
  • Infection Resistance : The reduction in infectious complications suggests a potential protective role against immune suppression during critical illness .

Case Studies

  • Pilot Study on Glutamine Supplementation :
    • Objective : To assess the effects of L-glutamine on immune response in ICU patients.
    • Results : Patients receiving glutamine showed a decrease in nosocomial infections (14 vs. 25 episodes) and improved lymphocyte activation markers compared to standard nutrition groups .
  • Metabolism and Immune Function :
    • Glutamine is essential for macrophage function and cytokine production. It supports the metabolic needs of rapidly proliferating cells during immune responses .
    • Enzymatic pathways involving glutamine synthetase (GS) and phosphate-dependent glutaminase (GLS) are critical for maintaining cellular glutamine levels, influencing overall immune function .

Comparative Analysis of Similar Compounds

Compound NameStructure TypeBiological ActivityKey Findings
L-Alanyl L-GlutamineDipeptideImmune modulationReduced infection rates in ICU patients when supplemented
Cyclic PeptidesCyclic with disulfidesEnhanced binding to receptorsPotential for targeted therapeutic applications

Q & A

Q. How to address low yields in large-scale synthesis?

  • Answer : Optimize SPPS parameters:
  • Coupling efficiency : Use HATU/Oxyma Pure over HBTU for sterically hindered residues (e.g., Trp19).
  • Solvent systems : Switch from DMF to NMP for better resin swelling in hydrophobic segments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.